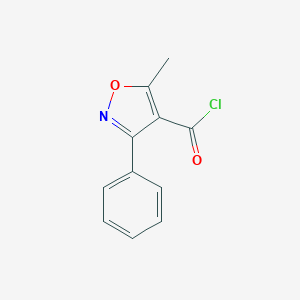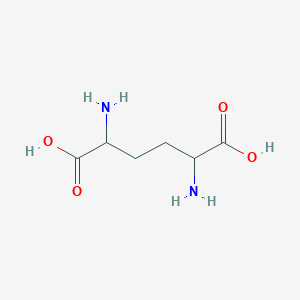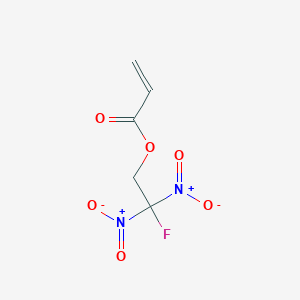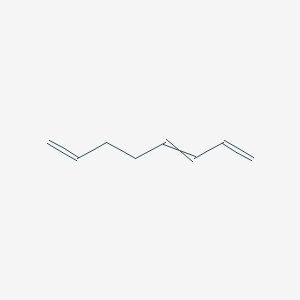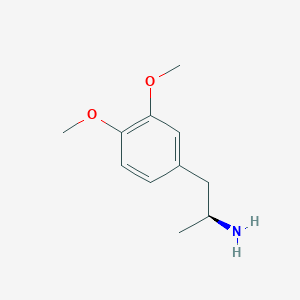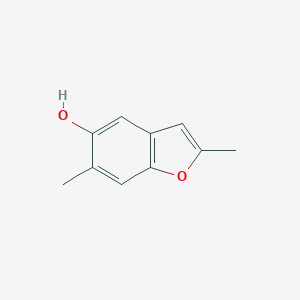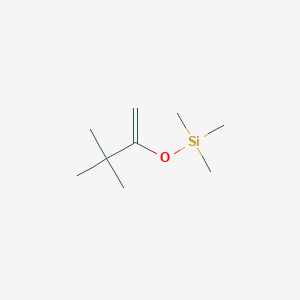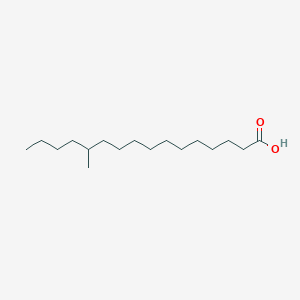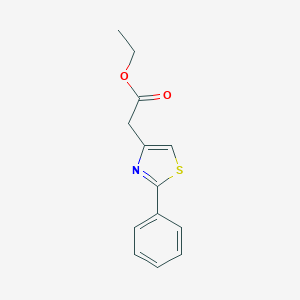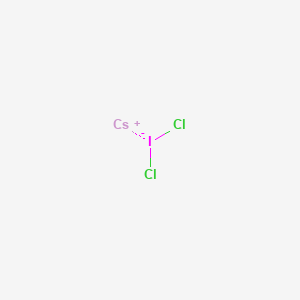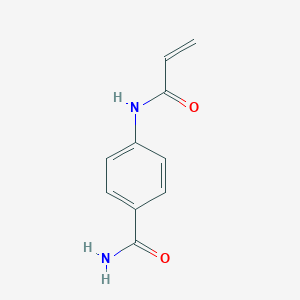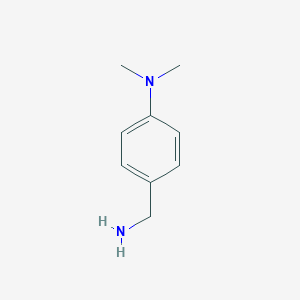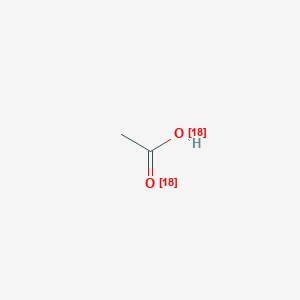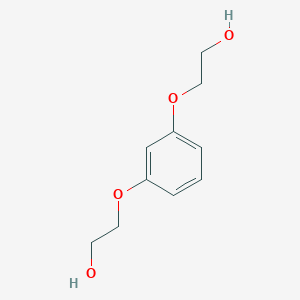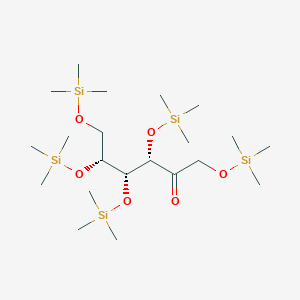
TMS D-fructose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMS D-fructose is a synthetic sugar molecule that has gained significant attention in scientific research due to its unique properties. The molecule is a derivative of fructose, a natural sugar found in fruits and vegetables. TMS D-fructose is synthesized using specific chemical reactions that involve the introduction of a trimethylsilyl (TMS) group onto the fructose molecule. This modification imparts unique biochemical and physiological properties to the molecule, making it an attractive tool for research.
Mécanisme D'action
The mechanism of action of TMS D-fructose D-fructose is not well understood. However, it is known that the TMS D-fructose group on the fructose molecule alters its biochemical and physiological properties. The TMS D-fructose group protects the fructose molecule from degradation by enzymes and enhances its solubility in organic solvents.
Effets Biochimiques Et Physiologiques
TMS D-fructose D-fructose has several biochemical and physiological effects that make it an attractive tool for research. The molecule is resistant to degradation by enzymes, making it a stable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to work with in the laboratory. The molecule has been shown to activate specific signaling pathways in cells, leading to changes in gene expression and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
TMS D-fructose D-fructose has several advantages for lab experiments. The molecule is stable and easy to work with, making it a reliable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to prepare solutions for experiments. However, TMS D-fructose D-fructose has some limitations. The molecule is expensive to synthesize, and its effects on cells and tissues are not well understood.
Orientations Futures
There are several future directions for research involving TMS D-fructose D-fructose. One area of research is the study of the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose can be used to investigate the effects of fructose on specific signaling pathways in cells and tissues. Another area of research is the development of new synthetic sugar molecules with unique properties. TMS D-fructose D-fructose can serve as a template for the synthesis of new sugar molecules with specific biochemical and physiological properties. Finally, TMS D-fructose D-fructose can be used in the development of new drugs and therapies for metabolic disorders.
Méthodes De Synthèse
The synthesis of TMS D-fructose D-fructose involves several steps. Firstly, fructose is converted to its acetonide derivative using acetic anhydride in the presence of a catalyst. The resulting acetonide derivative is then treated with TMS D-fructose chloride and a base to introduce the TMS D-fructose group onto the fructose molecule. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
TMS D-fructose D-fructose has been used in various scientific research applications due to its unique properties. One of the primary uses of TMS D-fructose D-fructose is in the study of carbohydrate metabolism. The molecule has been used to investigate the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose has also been used as a substrate for enzyme assays and in the study of enzyme kinetics.
Propriétés
Numéro CAS |
19126-98-8 |
|---|---|
Nom du produit |
TMS D-fructose |
Formule moléculaire |
C21H52O6Si5 |
Poids moléculaire |
541.1 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
Clé InChI |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
SMILES isomérique |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



